molecular formula C14H4BrF17 B1608382 1-Bromo-4-(heptadecafluorooctyl)benzene CAS No. 206560-77-2

1-Bromo-4-(heptadecafluorooctyl)benzene

Cat. No. B1608382
CAS RN: 206560-77-2
M. Wt: 575.06 g/mol
InChI Key: XDEOJAJPLXXYKA-UHFFFAOYSA-N
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Description

1-Bromo-4-(heptadecafluorooctyl)benzene is a synthetic organic compound that belongs to the class of perfluorinated compounds. It is commonly used in scientific research applications and is known for its unique properties and potential benefits. In

Scientific Research Applications

Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound structurally related to 1-Bromo-4-(heptadecafluorooctyl)benzene, has been studied for its fluorescence properties. It exhibits notable photoluminescence in both solution and solid states, with significant differences in fluorescence intensity between these states, indicating potential applications in materials science for fluorescent materials or sensors (Liang Zuo-qi, 2015).

Synthesis and Characterization

The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, another compound similar to this compound, have been explored. This research is significant for understanding the chemical properties and potential applications of such compounds in organic synthesis and material science (S. Patil, Chananate Uthaisar, V. Barone, B. Fahlman, 2012).

Modular Construction of Dendritic Carbosilanes

Research on the regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a related compound, has been instrumental in the modular construction of dendritic carbosilanes. These findings are crucial for the development of advanced materials, particularly in the field of nanotechnology and molecular electronics (Casado, Stobart, 2000).

Liquid Crystal Intermediate

The synthesis of 1-bromo-4-n-pentyl benzene, structurally similar to the target compound, has been studied for its use as a liquid crystal intermediate. This research holds significance for the development of new materials in the field of display technologies and optoelectronics (Feng Bo-cheng, Pan Peng-yong, Tang Lin-sheng, 2004).

properties

IUPAC Name

1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4BrF17/c15-6-3-1-5(2-4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOJAJPLXXYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4BrF17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399506
Record name 1-Bromo-4-(heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206560-77-2
Record name 1-Bromo-4-(heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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